GABA-A Receptor Subtype Functional Selectivity: 6-Methoxyflavone vs. 6-Methoxyflavanone
In direct head-to-head electrophysiological comparison using human recombinant GABA-A receptors expressed in Xenopus oocytes, 6-Methoxyflavone and 6-methoxyflavanone exhibited differential activity at α1β2γ2L versus α1β2 receptor assemblies. 6-Methoxyflavone demonstrated robust positive allosteric modulation (PAM) activity at α1β2γ2L and α2β2γ2L receptors. Critically, unlike 6-methoxyflavone, 6-methoxyflavanone was found to be relatively inactive at α1β2 GABA-A receptors lacking the γ2L subunit [1]. This indicates that 6-Methoxyflavone retains PAM efficacy in the absence of the γ2 subunit, whereas its close analog does not.
| Evidence Dimension | GABA-A receptor positive allosteric modulator (PAM) activity |
|---|---|
| Target Compound Data | Active PAM at α1β2γ2L and α1β2 receptors |
| Comparator Or Baseline | 6-Methoxyflavanone: Active PAM at α1β2γ2L but relatively inactive at α1β2 |
| Quantified Difference | Qualitative functional difference (active vs. inactive) at α1β2 receptors |
| Conditions | Two-electrode voltage clamp; human recombinant α1β2γ2L and α1β2 GABA-A receptors expressed in Xenopus oocytes |
Why This Matters
This functional divergence at GABA-A receptor subtypes provides a mechanistic basis for selecting 6-Methoxyflavone over 6-methoxyflavanone when targeting receptor populations lacking the γ2 subunit.
- [1] Hall BJ, et al. Modulation of ionotropic GABA receptors by 6-methoxyflavanone and 6-methoxyflavone. Neurochem Res. 2014;39(9):1667-1676. View Source
